N-(4-Cyclopropoxy-6-methylpyridin-3-YL)methanesulfonamide
Description
N-(4-Cyclopropoxy-6-methylpyridin-3-YL)methanesulfonamide is a chemical compound with the molecular formula C10H14N2O3S and a molecular weight of 242.298 g/mol . This compound is characterized by the presence of a cyclopropoxy group attached to a methylpyridine ring, which is further connected to a methanesulfonamide group.
Properties
Molecular Formula |
C10H14N2O3S |
|---|---|
Molecular Weight |
242.30 g/mol |
IUPAC Name |
N-(4-cyclopropyloxy-6-methylpyridin-3-yl)methanesulfonamide |
InChI |
InChI=1S/C10H14N2O3S/c1-7-5-10(15-8-3-4-8)9(6-11-7)12-16(2,13)14/h5-6,8,12H,3-4H2,1-2H3 |
InChI Key |
YAICJBCJNZDJMA-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C=N1)NS(=O)(=O)C)OC2CC2 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-Cyclopropoxy-6-methylpyridin-3-YL)methanesulfonamide typically involves the reaction of 4-cyclopropoxy-6-methylpyridine with methanesulfonyl chloride in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at room temperature .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis process, ensuring the reaction conditions are optimized for higher yields and purity.
Chemical Reactions Analysis
Types of Reactions
N-(4-Cyclopropoxy-6-methylpyridin-3-YL)methanesulfonamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like m-chloroperbenzoic acid.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: The methanesulfonamide group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: m-Chloroperbenzoic acid in dichloromethane at room temperature.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of sulfone derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of substituted sulfonamide derivatives.
Scientific Research Applications
N-(4-Cyclopropoxy-6-methylpyridin-3-YL)methanesulfonamide has various applications in scientific research, including:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Potential use in the study of enzyme inhibition and protein interactions.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-(4-Cyclopropoxy-6-methylpyridin-3-YL)methanesulfonamide involves its interaction with specific molecular targets. The compound can inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can affect various biochemical pathways, leading to the desired therapeutic effects .
Comparison with Similar Compounds
Similar Compounds
- N-(4-Methyl-3-(4-(pyridin-3-yl)pyrimidin-2-yl)amino)phenyl-4-(4-methylpiperazin-1-yl)methyl)benzamide .
- N-cyclopropyl-6-[4-(4-methylpyridin-3-yl)piperazin-1-yl]pyrimidin-4-amine .
Uniqueness
N-(4-Cyclopropoxy-6-methylpyridin-3-YL)methanesulfonamide is unique due to its specific structural features, such as the cyclopropoxy group and the methanesulfonamide moiety. These features contribute to its distinct chemical reactivity and potential biological activities compared to other similar compounds .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
